molecular formula C17H23N3OS B2590717 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 897483-29-3

1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one

Cat. No. B2590717
M. Wt: 317.45
InChI Key: LRXZFKJVNHWPJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, a piperazine ring, and a ketone group. The molecular weight of the compound is 317.45.

Scientific Research Applications

Synthesis and Characterization

The synthesis of derivatives related to the given chemical compound involves the condensation of key intermediates with various aldehydes to produce Schiff base derivatives. These derivatives are further processed to yield compounds with potential biological activities. For example, Patel et al. (2012) synthesized a series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, evaluating their antimicrobial activity against several bacterial and fungal strains (Patel, Kumari, & Patel, 2012). Similarly, other studies have focused on synthesizing compounds with a piperazine substituent and evaluating their anticancer activity, demonstrating the significance of the piperazine moiety in enhancing biological efficacy (Turov, 2020).

Antimicrobial and Anticancer Activities

Several synthesized derivatives exhibit significant antimicrobial and anticancer properties. The antimicrobial activity has been assessed against various bacteria and fungi, indicating the potential of these compounds as therapeutic agents against infectious diseases. For instance, Rajkumar et al. (2014) reported excellent antibacterial and antifungal activities for some synthesized piperazine derivatives, comparing them to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014). On the anticancer front, certain derivatives have been identified with potent cytotoxic activities against human cancer cell lines, suggesting a promising avenue for cancer therapy research (Gudisela et al., 2017).

Molecular Structure Investigations

The structural characterization of these compounds, including X-ray crystallography and molecular structure investigations, plays a crucial role in understanding their biological activities. For instance, Karczmarzyk and Malinka (2004) described the crystal and molecular structures of derivatives, highlighting the importance of the molecular conformation in their biological interactions (Karczmarzyk & Malinka, 2004).

properties

IUPAC Name

1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-11(2)16(21)19-5-7-20(8-6-19)17-18-14-10-12(3)9-13(4)15(14)22-17/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXZFKJVNHWPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one

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